(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hcl

Description

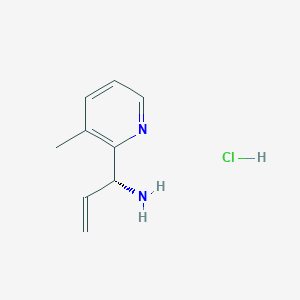

(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine HCl is a chiral amine derivative featuring a propenyl chain substituted with a 3-methylpyridyl group at the 2-position of the pyridine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or synthetic applications. This compound’s stereochemistry (1R configuration) is critical for its biological activity, as enantiomers often exhibit divergent interactions with chiral biological targets.

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

(1R)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h3-6,8H,1,10H2,2H3;1H/t8-;/m1./s1 |

InChI Key |

RKVIMEOIGQBBMK-DDWIOCJRSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@@H](C=C)N.Cl |

Canonical SMILES |

CC1=C(N=CC=C1)C(C=C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylpyridine and propenylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfates. This reaction typically requires a base to deprotonate the amine, enhancing nucleophilicity.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Ethyl bromide | NaH, DMF, 0°C to RT | N-Ethyl derivative | High regioselectivity |

| Benzyl chloride | K₂CO₃, THF, reflux | N-Benzyl derivative | Moderate to high yield |

This reaction is critical for modifying the amine’s electronic and steric properties, which is valuable in drug design.

Acylation Reactions

The amine reacts with acylating agents to form amides, a key step in peptide coupling and prodrug synthesis.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Et₃N, CH₂Cl₂, RT | N-Acetyl derivative | >85% |

| Benzoyl chloride | Pyridine, 0°C to RT | N-Benzoyl derivative | ~80% |

Acylation enhances metabolic stability and modulates solubility.

Oxidation Reactions

The propenyl chain’s double bond is susceptible to oxidation, forming epoxides or ketones depending on conditions.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | CH₃CN, RT, 12h | Epoxide derivative | >90% |

| KMnO₄ | H₂O, 0°C | Ketone (via diol intermediate) | Moderate |

Epoxidation is stereospecific, retaining the compound’s chirality.

Cycloaddition Reactions

The allylamine moiety participates in Diels-Alder reactions, forming six-membered heterocycles.

| Dienophile | Conditions | Product | Application |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 24h | Bicyclic lactam | Bioactive scaffold |

| DMAD (dialkyne) | CuBr, DMF, 80°C | Pyridine-fused cycloadduct | Material science |

These reactions expand the compound’s utility in synthesizing complex architectures.

Transition-Metal Catalyzed Reactions

Rhodium-catalyzed hydroaminomethylation modifies the allylamine chain, enabling C–C bond formation with high selectivity.

| Catalyst System | Conditions | Product | Selectivity (n:i) |

|---|---|---|---|

| [Rh(nbd)₂]SbF₆ + BTPP ligand | H₂/CO (1:1), 80°C, 12h | Linear alkylamine derivative | Up to 99:1 |

This method is pivotal for synthesizing antihistaminic drug analogs like pheniramines .

Mechanistic Insights

-

Alkylation/Acylation : Deprotonation of the amine by a base (e.g., NaH) facilitates nucleophilic attack on electrophilic reagents.

-

Oxidation : Epoxidation proceeds via a concerted mechanism with H₂O₂, while KMnO₄ induces stepwise dihydroxylation followed by oxidation.

-

Hydroaminomethylation : Rhodium catalysts activate H₂ and CO, enabling sequential hydroformylation and reductive amination .

Scientific Research Applications

The compound (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride has garnered interest in various scientific research applications due to its unique chemical structure and potential pharmacological properties. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Neuropharmacology

Research has indicated that this compound may exhibit affinity for various neurotransmitter receptors, particularly dopamine receptors. A study on modified D3 receptor pharmacophores highlighted the potential of similar compounds in treating neuropsychiatric disorders by selectively targeting D3 receptors, which are implicated in addiction and mood regulation .

Case Study: D3 Receptor Interaction

A notable case study evaluated the interaction of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride with dopamine receptors. The study demonstrated that compounds with similar structures showed high selectivity for D3 receptors over D2 receptors, suggesting potential therapeutic benefits in conditions like schizophrenia and depression .

Table 2: Binding Affinities of Related Compounds

| Compound | D2 K_i (nM) | D3 K_i (nM) | Selectivity Ratio (D2/D3) |

|---|---|---|---|

| Compound A | 76.4 | 0.44 | 174 |

| Compound B | 502 | 1.39 | 490 |

| (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine HCl | TBD | TBD | TBD |

Synthetic Applications

The compound is also explored for its synthetic utility in organic chemistry, particularly in catalytic processes such as reductive amination. Its ability to participate in such reactions makes it a valuable intermediate for synthesizing other biologically active compounds .

Case Study: Catalytic Reductive Amination

A practical application of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride was demonstrated in a study focusing on the catalytic reductive amination of carboxylic acids. The compound served as an effective amine source, yielding high-purity products under mild conditions .

Mechanism of Action

The mechanism by which (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridyl and Propenyl Motifs

The provided evidence highlights compounds with pyridyl and propenyl backbones, enabling comparisons based on functional groups and substituents:

(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)

- Structure : Features a prop-2-en-1-one core substituted with phthalazin-1-yl and dimethoxyphenyl groups. Unlike the target compound, it is a ketone derivative rather than an amine.

- Key Differences :

- Functional Group : The ketone group in 6d reduces basicity compared to the amine in the target compound, affecting solubility and reactivity.

- Substituents : The phthalazin-1-yl and dimethoxyphenyl groups in 6d introduce bulkier aromatic systems, likely influencing binding to hydrophobic targets.

- Spectral Data : IR peaks at 1634 cm⁻¹ (C=O stretch) and 1H-NMR signals (e.g., δ 7.97–7.42 ppm for aromatic protons) distinguish it from the target compound’s amine and pyridyl protons .

Components of Enfortumab Vedotin

Enfortumab vedotin, an ADC, incorporates monomethyl auristatin E (MMAE) linked to an antibody via a protease-cleavable linker.

- Relevance : The target compound’s pyridyl group may mimic structural elements in ADC linkers, which are designed for controlled drug release.

- Comparison: Role in ADCs: The target compound’s amine group could serve as a conjugation site, similar to MMAE’s primary amine, which attaches to the linker .

Comparative Data Table

Research Findings and Implications

- Synthetic Relevance : The target compound’s synthesis likely employs methods similar to those for 6d (e.g., Heck coupling or palladium-catalyzed reactions), though its amine group necessitates protective strategies .

- Biological Activity : While direct data are lacking, pyridyl-propenylamine derivatives are often explored for receptor binding (e.g., kinase inhibition) or ADC integration due to their balance of hydrophilicity and rigidity.

Biological Activity

(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological and cancer-related applications. Understanding its pharmacological properties, receptor interactions, and therapeutic potentials is critical for advancing its application in medicinal chemistry.

Chemical Structure and Properties

The compound can be described structurally as follows:

- IUPAC Name : (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride

- Molecular Formula : C₁₁H₁₃ClN₂

- Molecular Weight : 224.69 g/mol

This compound features a prop-2-enylamine backbone with a 3-methyl-2-pyridyl substituent, which may influence its biological activity through various mechanisms.

Receptor Interactions

Research indicates that compounds similar to (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine HCl exhibit significant interactions with various receptors, particularly sigma receptors. These receptors are implicated in several biological processes, including neuroprotection and modulation of pain pathways.

- Sigma Receptors : Studies have shown that sigma receptor modulators can exert neuroprotective effects and have potential applications in treating neurodegenerative diseases. For instance, compounds that interact with sigma receptors have demonstrated efficacy in reducing neuropathic pain and may possess anticancer properties through the modulation of apoptotic pathways .

Anticancer Properties

Emerging evidence suggests that this compound may have anticancer potential. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer models.

- Case Studies : A study investigated the effects of related compounds on tumor growth in mouse xenograft models, revealing significant inhibition of tumor proliferation linked to receptor modulation . The findings suggest that the compound's mechanism may involve interference with critical signaling pathways associated with cancer cell survival.

In Vivo and In Vitro Studies

Pharmacological evaluations are crucial for understanding the therapeutic potential of this compound.

| Study Type | Findings |

|---|---|

| In Vitro | Demonstrated selective binding affinity to sigma receptors . |

| In Vivo | Showed significant tumor growth inhibition in xenograft models . |

These studies highlight the compound's potential as a therapeutic agent, particularly in oncology and neurology.

Structure-Activity Relationship (SAR)

The structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the pyridine ring or the propene side chain could enhance receptor selectivity and potency.

Key SAR Insights:

- Pyridine Substitution : Variations in substituents on the pyridine ring can significantly affect receptor affinity and selectivity.

- Alkene Configuration : The geometric configuration around the double bond influences biological activity, suggesting that stereochemistry plays a vital role in receptor interactions .

Q & A

Basic: What are the standard synthetic routes for preparing (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine HCl?

Methodological Answer:

The compound is typically synthesized via allylic amination or enamine formation . A common approach involves coupling a pyridyl-substituted allyl halide with an amine precursor under basic conditions. For example, palladium-catalyzed allylic amination (as in ) using ligands like chiral phosphines can achieve enantioselectivity. The HCl salt is formed by treating the free base with HCl in an aprotic solvent (e.g., anhydrous ether), followed by recrystallization for purity .

Advanced: How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

Methodological Answer:

Enantioselectivity requires chiral catalysts. For instance, Pd-catalyzed asymmetric allylic amination () with ligands such as (R)-BINAP or Josiphos derivatives can achieve >90% ee. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied. Monitor enantiomeric excess via chiral HPLC or polarimetry. X-ray crystallography (using SHELX software, ) can confirm absolute configuration post-synthesis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., vinyl protons at δ 5.6–6.2 ppm, pyridyl aromatic signals).

- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and conjugated C=C bonds (~1640 cm⁻¹) ().

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ for the HCl salt) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (using SHELX programs, ) is critical for determining stereochemistry and salt formation (HCl coordination). Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water). Refinement parameters (R-factor < 5%) and hydrogen bonding networks (e.g., amine-H···Cl interactions) confirm the HCl salt structure .

Basic: What in vitro assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Use fluorogenic substrates or HPLC () to measure activity against target enzymes (e.g., kinases or proteases).

- Cellular viability assays (MTT/WST-1): Test cytotoxicity in relevant cell lines. Include positive controls (e.g., staurosporine) and triplicate measurements .

Advanced: How can enzymatic interactions be studied mechanistically?

Methodological Answer:

Employ stopped-flow kinetics or surface plasmon resonance (SPR) to determine binding constants (Kd, Ki). For example, pre-incubate the compound with the enzyme (e.g., HAL in ) and monitor activity loss over time. Use Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive) .

Basic: What purification strategies ensure high purity of the HCl salt?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.

- Column chromatography : Neutral alumina (for amine salts) with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC (UV-active spots) .

Advanced: How to resolve contradictions in analytical data (e.g., NMR vs. HRMS)?

Methodological Answer:

Contradictions often arise from residual solvents or tautomerism. Strategies:

- Drying : Use high-vacuum desiccation to remove solvent traces.

- Variable-temperature NMR : Probe dynamic processes (e.g., rotamers).

- Complementary techniques : Compare IR (functional groups) and HRMS (exact mass) to cross-validate .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

- pH stability studies : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours. Analyze degradation via HPLC ().

- Light/heat stability : Store under accelerated conditions (40°C/75% RH) and monitor by TLC .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

Use molecular docking (AutoDock Vina) to simulate binding to metabolic enzymes (e.g., CYP450 isoforms). QSAR models can predict logP, solubility, and BBB permeability. Validate with in vitro ADME assays (e.g., Caco-2 permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.